A 331440 dihydrochloride A 331440 dihydrochloride High affinity histamine H3 receptor antagonist (Ki values are 21.7 and 22.7 nM for rat and human H3 receptors, respectively). Exhibits selectivity for human H3 over H1, H2 and H4 receptors (Ki values are 2940, 14400 and >10000 nM respectively). Shown to reduce weight in a diet-induced obesity model.
Brand Name: Vulcanchem
CAS No.: 1049740-32-0
VCID: VC0004920
InChI: InChI=1S/C22H27N3O.2ClH/c1-24(2)21-12-14-25(17-21)13-3-15-26-22-10-8-20(9-11-22)19-6-4-18(16-23)5-7-19;;/h4-11,21H,3,12-15,17H2,1-2H3;2*1H/t21-;;/m1../s1
SMILES: CN(C)C1CCN(C1)CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N.Cl.Cl
Molecular Formula: C22H29Cl2N3O
Molecular Weight: 422.4 g/mol

A 331440 dihydrochloride

CAS No.: 1049740-32-0

Inhibitors

VCID: VC0004920

Molecular Formula: C22H29Cl2N3O

Molecular Weight: 422.4 g/mol

A 331440 dihydrochloride - 1049740-32-0

CAS No. 1049740-32-0
Product Name A 331440 dihydrochloride
Molecular Formula C22H29Cl2N3O
Molecular Weight 422.4 g/mol
IUPAC Name 4-[4-[3-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]propoxy]phenyl]benzonitrile;dihydrochloride
Standard InChI InChI=1S/C22H27N3O.2ClH/c1-24(2)21-12-14-25(17-21)13-3-15-26-22-10-8-20(9-11-22)19-6-4-18(16-23)5-7-19;;/h4-11,21H,3,12-15,17H2,1-2H3;2*1H/t21-;;/m1../s1
Standard InChIKey XFPYVTSGYYMTFS-GHVWMZMZSA-N
Isomeric SMILES CN(C)[C@@H]1CCN(C1)CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N.Cl.Cl
SMILES CN(C)C1CCN(C1)CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N.Cl.Cl
Canonical SMILES CN(C)C1CCN(C1)CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N.Cl.Cl
Description High affinity histamine H3 receptor antagonist (Ki values are 21.7 and 22.7 nM for rat and human H3 receptors, respectively). Exhibits selectivity for human H3 over H1, H2 and H4 receptors (Ki values are 2940, 14400 and >10000 nM respectively). Shown to reduce weight in a diet-induced obesity model.
Synonyms 4/'-[3-[(3R)-3-(Dimethylamino)-1-pyrrolidinyl]propoxy]-[1,1/'-biphenyl]-4-carbonitrile dihydrochloride
PubChem Compound 16078942
Last Modified Nov 11 2021
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